molecular formula C10H10BrN B013606 3-(2-Bromoethyl)-1H-indole CAS No. 3389-21-7

3-(2-Bromoethyl)-1H-indole

Cat. No.: B013606
CAS No.: 3389-21-7
M. Wt: 224.1 g/mol
InChI Key: NTLAICDKHHQUGC-UHFFFAOYSA-N
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Description

3-(2-Bromoethyl)-1H-indole is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely found in nature and are known for their diverse biological activities. The presence of a bromoethyl group at the third position of the indole ring makes this compound particularly interesting for various chemical and biological studies.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-(2-Bromoethyl)-1H-indole plays a significant role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the growth of cancer cells by interfering with the NF-κB signaling pathway . The compound’s interaction with enzymes such as cytochrome P450 can lead to the formation of reactive intermediates, which can further interact with cellular proteins and DNA, potentially leading to cytotoxic effects .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to inhibit the proliferation of various cancer cell lines, including SW480 colon cancer cells . This inhibition is primarily due to the compound’s ability to disrupt cell signaling pathways, such as NF-κB, which plays a crucial role in cell survival and proliferation. Additionally, this compound can induce apoptosis by activating caspases and promoting the release of cytochrome c from mitochondria .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the formation of covalent bonds with nucleophilic sites on proteins and DNA. This can lead to the inhibition of enzyme activity and the disruption of normal cellular functions . The compound can also act as an electrophile, forming adducts with cellular nucleophiles, which can result in the activation of stress response pathways and the induction of apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light and heat . Long-term exposure to this compound has been shown to result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines . Additionally, the compound’s cytotoxic effects can become more pronounced with prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound can inhibit tumor growth without causing significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the formation of reactive intermediates and the subsequent damage to cellular macromolecules .

Metabolic Pathways

This compound is metabolized through several pathways, including oxidation by cytochrome P450 enzymes . The primary metabolites include hydroxylated and dealkylated products, which can further undergo conjugation reactions to form glucuronides and sulfates . These metabolic transformations can influence the compound’s bioavailability and toxicity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with transporters such as P-glycoprotein, which can affect its cellular uptake and efflux . Additionally, this compound can bind to plasma proteins, which can influence its distribution and accumulation in tissues .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and the nucleus . The compound can accumulate in these compartments due to its ability to interact with nucleophilic sites on proteins and DNA . This localization is crucial for its biological activity, as it allows this compound to exert its effects on cellular signaling pathways and gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromoethyl)-1H-indole typically involves the bromination of 3-ethylindole. One common method is as follows:

    Starting Material: 3-ethylindole.

    Reagent: Bromine (Br₂).

    Solvent: Acetic acid.

    Reaction Conditions: The reaction is carried out at room temperature.

The bromination reaction proceeds via electrophilic aromatic substitution, where the bromine molecule reacts with the ethyl group at the third position of the indole ring, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems ensures consistent quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromoethyl)-1H-indole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The indole ring can be oxidized to form indole-3-carboxaldehyde or indole-3-carboxylic acid.

    Reduction Reactions: The bromoethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines (e.g., aniline) or thiols (e.g., thiophenol) in the presence of a base (e.g., sodium hydroxide) at room temperature.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Major Products Formed

    Substitution Reactions: Formation of 3-(2-substituted-ethyl)-1H-indole derivatives.

    Oxidation Reactions: Formation of indole-3-carboxaldehyde or indole-3-carboxylic acid.

    Reduction Reactions: Formation of 3-ethyl-1H-indole.

Scientific Research Applications

3-(2-Bromoethyl)-1H-indole has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    3-(2-Chloroethyl)-1H-indole: Similar structure but with a chloroethyl group instead of a bromoethyl group.

    3-(2-Iodoethyl)-1H-indole: Similar structure but with an iodoethyl group instead of a bromoethyl group.

    3-(2-Fluoroethyl)-1H-indole: Similar structure but with a fluoroethyl group instead of a bromoethyl group.

Uniqueness

3-(2-Bromoethyl)-1H-indole is unique due to the presence of the bromoethyl group, which imparts distinct reactivity and biological properties compared to its chloro, iodo, and fluoro counterparts. The bromoethyl group is more reactive in substitution reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

3-(2-bromoethyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7,12H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTLAICDKHHQUGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10187513
Record name 3-(2-Bromoethyl)-1H-indole
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Molecular Weight

224.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3389-21-7
Record name 3-(2-Bromoethyl)indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3389-21-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Bromoethyl)-1H-indole
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Record name 3-(2-Bromoethyl)-1H-indole
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Record name 3-(2-bromoethyl)-1H-indole
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Synthesis routes and methods I

Procedure details

The starting materials of formula II in which X1 is mercapto, --S--SO3Na or --S--SO3K, and R2, R3, R4, R5, R6 and R7 are as defined in the first instance are obtained by the following process: The appropriate compound of formula II (XI =OH) described above, is treated with phosphorus tribromide in an inert solvent, for example, ether or methylene chloride- to afford the corresponding 3-(2-bromoethyl)-indole derivative. The latter compound is then converted to the desired starting material of formula II (X1 = SH) by a procedure similar to that described by N. N. Suvorov and V. N. Buyonav, Khim.-Farm. Zh., 1, (1967), [Chem. Abstr. 67, 7347a (1967)], for converting 3-(2-bromoethyl)-indole to indole 3-ethanethiol (II; R2, R3, R4, R5 and R6 = H and X1 = SH). Accordingly, the appropriate 3-(2-bromoethyl)-indole derivative is treated with sodium or potassium thiosulfate to afford the corresponding sodium or potassium β-(3-indolyl)ethyl thiosulfate derivative, respectively: namely the desired starting materials of formula II (X=--S--SO3Na or --S--SO3K). Treatment of the latter product with strong alkali, for example, sodium or potassium hydroxide, yeilds the corresponding bis[ω-(3-indolyl)ethyl]-disulfide derivative. Reduction of the latter compound with lithium aluminum hydride gives the desired compounds of formula II (X1 = SH).
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Synthesis routes and methods II

Procedure details

2-(indol-3-yl)ethanol (623 mg, 3.86 mmol) was dissolved in dichloromethane (20 mL) and the solution was cooled to 0° C. Triphenylphosphine (1.12 g, 4.25 mmol) and tetra-bromomethane (1.41 g, 4.25 mmol) were then added thereto, followed by stirring for 1 hour. After the reaction was completed, the reaction mixture was concentrated under reduced pressure to remove the solvent. The resulting residue was purified by column chromatography to afford the title compound (765 mg, 88%).
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88%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 3-(2-Bromoethyl)-1H-indole in the synthesis of Rhynchines A-E?

A: this compound serves as a crucial starting material in the total synthesis of Rhynchines A-E. [] This commercially available compound provides the indole moiety present in the target molecules. Its bromoethyl substituent enables further chemical transformations, ultimately contributing to the construction of the complex pentacyclic core found in the Rhynchine alkaloids.

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